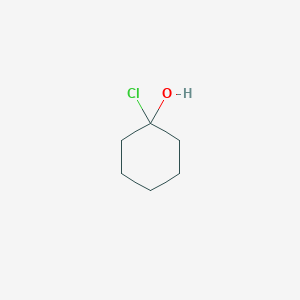

1-Chlorocyclohexan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

146615-55-6 |

|---|---|

Molecular Formula |

C6H11ClO |

Molecular Weight |

134.60 g/mol |

IUPAC Name |

1-chlorocyclohexan-1-ol |

InChI |

InChI=1S/C6H11ClO/c7-6(8)4-2-1-3-5-6/h8H,1-5H2 |

InChI Key |

DMWISQNDYKMXFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Chlorocyclohexan 1 Ol

Rearrangement Reactions Involving Geminal Halohydrins

A key reaction pathway for 1-chlorocyclohexan-1-ol is its rearrangement to form α-haloketones. This transformation is a significant route for the synthesis of 2-chlorocyclohexanone (B41772), a valuable intermediate in various organic syntheses. The rearrangement can be influenced by reaction conditions and the presence of specific reagents. While the detailed mechanism can vary, it generally involves the migration of a group and the formation of a carbonyl function, driven by the formation of a more stable product. This type of molecular rearrangement is fundamental in organic chemistry for altering the carbon skeleton and functional groups of a molecule thermofisher.comberhamporegirlscollege.ac.in.

Conversion to Other Functional Groups

The geminal halohydrin moiety of this compound serves as a precursor for a range of other functional groups. Many of these transformations proceed through a highly reactive epoxide intermediate, which can then be subjected to various ring-opening reactions.

The conversion of chlorohydrins to epoxides is a classic and synthetically useful reaction. This transformation involves an intramolecular S_N2 reaction, where the hydroxyl group, upon deprotonation, acts as a nucleophile to displace the adjacent chlorine atom, forming a three-membered ether ring known as an epoxide.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Halohydrin dehalogenases (HHDHs) are a class of enzymes that catalyze the reversible dehalogenation of vicinal halohydrins to produce epoxides. nih.govmuni.cz These enzymes are found in various microorganisms and are mechanistically related to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov

The enzymatic process involves the deprotonation of the hydroxyl group of the chlorohydrin by a basic residue in the enzyme's active site, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, leading to the formation of the epoxide ring and the release of a halide ion. nih.gov

Furthermore, HHDHs exhibit remarkable catalytic promiscuity and can catalyze the reverse reaction: the enantioselective ring-opening of epoxides with a variety of anionic nucleophiles (e.g., azide (B81097), cyanide, nitrite). nih.gov This dual activity makes them powerful tools for synthesizing chiral β-substituted alcohols, which are important building blocks in the pharmaceutical industry. researchgate.net For instance, the HHDH from Ilumatobacter coccineus (HheG) can effectively catalyze the ring-opening of cyclohexene (B86901) oxide (the epoxide derived from this compound) with azide to yield 2-azido-cyclohexan-1-ol. researchgate.net

Table 1: Examples of Halohydrin Dehalogenase Activity

| Enzyme Source | Reaction Type | Substrate/Product Example | Significance |

|---|---|---|---|

| Agrobacterium radiobacter | Epoxide formation & Ring-opening | Conversion of halohydrins to epoxides; ring-opening with nucleophiles like azide, cyanide. nih.gov | Production of enantiopure building blocks for fine chemicals. nih.gov |

| Ilumatobacter coccineus (HheG) | Epoxide ring-opening | Cyclohexene oxide + Azide → 2-Azido-cyclohexan-1-ol. researchgate.net | Provides access to chiral β-substituted alcohols. researchgate.net |

The chemical synthesis of epoxides from chlorohydrins is typically achieved by treatment with a base. wikipedia.org This reaction, a variation of the Williamson ether synthesis, is an intramolecular S_N2 process. wikipedia.orgchemistrysteps.com The base, such as sodium hydroxide (B78521) or potassium hydroxide, deprotonates the hydroxyl group to form an alkoxide ion. chemistrysteps.comorgsyn.org This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the chloride ion to form the epoxide ring.

For the conversion of a chlorocyclohexanol derivative to cyclohexene oxide, a common procedure involves vigorous stirring with an aqueous solution of a strong base like sodium hydroxide. orgsyn.org This method is used on an industrial scale for the production of important epoxides. wikipedia.org The efficiency of this process has led to its widespread application in synthesizing cyclohexene oxide from cyclohexene chlorohydrin precursors. google.com

Amino alcohols are crucial structural motifs in many natural products and pharmaceuticals. nih.gov A primary route to synthesizing amino alcohols from this compound involves a two-step sequence. First, the chlorohydrin is converted to its corresponding epoxide, cyclohexene oxide, as described previously. Second, the epoxide undergoes a ring-opening reaction with an amine. researchgate.net

This ring-opening is an S_N2 reaction where the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. researchgate.net The reaction typically results in trans-diaxial opening of the epoxide ring on a cyclohexane (B81311) system, leading to the formation of a trans-2-aminocyclohexan-1-ol. A wide variety of primary and secondary amines can be used, providing access to a diverse range of amino alcohol derivatives. researchgate.net

Table 2: Synthesis of Amino Alcohols via Epoxide Ring-Opening

| Epoxide | Nucleophile (Amine) | Product | Reaction Type |

|---|---|---|---|

| Cyclohexene Oxide | Aniline | 2-(Phenylamino)cyclohexan-1-ol | Nucleophilic Ring-Opening researchgate.net |

| Cyclohexene Oxide | Piperidine | 2-(Piperidin-1-yl)cyclohexan-1-ol | Nucleophilic Ring-Opening researchgate.net |

| Cyclohexene Oxide | Benzylamine | 2-(Benzylamino)cyclohexan-1-ol | Nucleophilic Ring-Opening |

The chlorine atom in this compound is attached to a tertiary carbon, making it susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the leaving group (chloride ion) by a nucleophile. libretexts.org Given the tertiary nature of the substrate, the reaction is likely to proceed through a bimolecular (S_N2) or, more commonly, a unimolecular (S_N1) mechanism.

In an S_N1 reaction, the rate-determining step is the spontaneous dissociation of the carbon-chlorine bond to form a tertiary carbocation intermediate. libretexts.orgchemrevise.org This planar carbocation is then rapidly attacked by a nucleophile from either face, which can lead to a mixture of stereoisomers if the carbon is chiral. The rate of S_N1 reactions is primarily dependent on the stability of the carbocation formed and the nature of the leaving group. chemrevise.org

The strength of the carbon-halogen bond is a critical factor in these reactions, with weaker bonds leading to faster reaction rates (C-I > C-Br > C-Cl). chemrevise.org A variety of nucleophiles can be employed to displace the chloride, leading to a wide array of substituted cyclohexane derivatives.

Table 3: Potential Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Azide ion | Sodium azide (NaN₃) | 1-Azidocyclohexan-1-ol |

| Cyanide ion | Potassium cyanide (KCN) | 1-Hydroxycyclohexane-1-carbonitrile |

| Thiolate ion | Sodium thiomethoxide (NaSCH₃) | 1-(Methylthio)cyclohexan-1-ol |

| Alkoxide ion | Sodium methoxide (B1231860) (NaOCH₃) | 1-Methoxycyclohexan-1-ol |

Nucleophilic Substitution Reactions at the Halogenated Carbon

SN1 and SN2 Reaction Pathways

Nucleophilic substitution reactions of this compound can theoretically proceed via either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism. The tertiary nature of the carbon atom bearing the chlorine and hydroxyl groups strongly favors the SN1 pathway .

The initial step in an SN1 reaction is the departure of the leaving group to form a carbocation intermediate. In the case of this compound, the chloride ion is a respectable leaving group. The resulting tertiary carbocation is relatively stable due to the electron-donating inductive effect of the three adjacent carbon atoms in the ring. This stabilization lowers the activation energy for the carbocation formation, making the SN1 mechanism kinetically favorable.

Conversely, the SN2 pathway is significantly hindered . An SN2 reaction requires the nucleophile to perform a backside attack on the carbon atom bearing the leaving group. In this compound, the tertiary carbon is sterically congested by the cyclohexane ring and the hydroxyl group, making it difficult for a nucleophile to approach from the rear.

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Predominant Pathway |

| Substrate | Tertiary carbon, leading to a stable carbocation. | Steric hindrance prevents backside attack. | SN1 |

| Nucleophile | Favored by weak nucleophiles. | Favored by strong nucleophiles. | Dependent on reaction conditions, but substrate favors SN1. |

| Solvent | Favored by polar protic solvents that stabilize the carbocation intermediate. | Favored by polar aprotic solvents. | Dependent on reaction conditions. |

| Leaving Group | Good leaving group (Cl-) promotes carbocation formation. | Good leaving group is also required. | Both |

Influence of Cyclohexane Ring Conformation on Substitution Kinetics

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In this compound, the two substituents on the same carbon atom mean that in any given chair conformation, one substituent must occupy an axial position while the other is in an equatorial position. chemistrysteps.com

The rate of an SN1 reaction is primarily dependent on the stability of the carbocation intermediate. The conformation of the starting material has a less direct, but still influential, role. The energy difference between the two chair conformers (one with axial -Cl and equatorial -OH, and the other with equatorial -Cl and axial -OH) will affect the ground state energy of the molecule. The conformer with the bulkier group in the equatorial position is generally more stable. However, the transition state leading to the planar carbocation is the more significant factor. The key requirement for an E2 reaction is an anti-periplanar arrangement of the leaving group and a β-hydrogen, which necessitates that both be in axial positions. almerja.com This conformational requirement can significantly impact the kinetics of competing elimination reactions.

Elimination Reactions (E1 and E2)

Elimination reactions of this compound can also proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination).

The E1 mechanism , like the SN1 pathway, involves the formation of a carbocation intermediate. Following the departure of the chloride ion, a base can abstract a proton from an adjacent carbon atom to form an alkene. Given the stability of the tertiary carbocation, the E1 pathway is a plausible route, particularly under conditions with a weak base and a polar protic solvent.

The E2 mechanism is a concerted process where a base abstracts a proton, and the leaving group departs simultaneously. This pathway requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group. In the context of the cyclohexane ring, this means that both the β-hydrogen and the chlorine atom must be in axial positions. almerja.com The rate of the E2 reaction is therefore highly dependent on the conformational equilibrium of the substrate.

Regioselectivity and Stereospecificity of Elimination

In the elimination reactions of this compound, the primary product is expected to be 1-chlorocyclohexene , following Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. An analogous compound, 1-chloro-1-methylcyclohexane, upon treatment with a strong base, yields 1-methylcyclohexene as the major product. almerja.com

The stereospecificity of the E2 reaction is a critical consideration. For the reaction to occur, a β-hydrogen must be anti-periplanar to the chlorine leaving group. This requires both to be in axial positions. If the chair conformation that places the chlorine in an axial position is energetically unfavorable, the rate of the E2 reaction will be slow. For cis- and trans-isomers of substituted cyclohexyl halides, the reaction rates and products can differ significantly due to these conformational constraints. For instance, trans-2-methyl-1-chlorocyclohexane reacts much slower via the E2 pathway than its cis-isomer because the conformation with an axial chlorine also forces the methyl group into an unfavorable axial position. libretexts.org

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group in this compound is a versatile functional group that can undergo a variety of reactions. khanacademy.org

One of the most common reactions of alcohols is oxidation . The secondary alcohol functionality in cyclohexanol (B46403) can be oxidized to a ketone, cyclohexanone (B45756). asianpubs.orgrsc.org Similarly, the hydroxyl group in this compound can be oxidized, although the presence of the geminal chlorine atom can influence the reaction's feasibility and outcome.

The hydroxyl group can also undergo esterification in the presence of an acid catalyst to form esters. Furthermore, under strongly acidic conditions and with heat, the hydroxyl group can be protonated to form a good leaving group (H2O), leading to dehydration and the formation of an alkene. This is a common method for the synthesis of cyclohexene from cyclohexanol. asianpubs.org

Stereochemical and Conformational Investigations of 1 Chlorocyclohexan 1 Ol

Isomeric Forms and Chiral Properties

Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. mvpsvktcollege.ac.in For substituted cyclohexanes, this leads to distinct isomeric forms.

When a cyclohexane (B81311) ring has two substituents on different carbon atoms, the substituents can be located on the same side of the ring's plane or on opposite sides. This leads to cis-trans isomerism, a type of diastereomerism. mvpsvktcollege.ac.inlibretexts.org

Cis Isomer : The substituents are on the same face of the ring (both pointing "up" or both "down"). mvpsvktcollege.ac.inlibretexts.org For example, in cis-1,2-dimethylcyclohexane, both methyl groups are on the same side of the ring. libretexts.org In a chair conformation, this results in one substituent being in an axial position and the other in an equatorial position. libretexts.org

Trans Isomer : The substituents are on opposite faces of the ring (one "up" and one "down"). mvpsvktcollege.ac.inlibretexts.org In trans-1,2-dimethylcyclohexane, the methyl groups are on opposite sides. libretexts.org This can result in two chair conformations where the substituents are either both axial or both equatorial. libretexts.org

Similar principles apply to 1,3- and 1,4-disubstituted cyclohexanes. In cis-1,3-dimethylcyclohexane, the most stable conformation places both methyl groups in equatorial positions. study.comstereoelectronics.org For 1,4-dimethylcyclohexane, the trans isomer is more stable because it can adopt a chair conformation where both methyl groups are equatorial, whereas the cis isomer must have one axial and one equatorial methyl group. stereoelectronics.org It is important to note that for 1-Chlorocyclohexan-1-ol, where both substituents are on the same carbon atom (a geminal substitution), cis-trans isomerism does not apply. mvpsvktcollege.ac.in

A stereocenter, or chiral center, is typically a carbon atom bonded to four different groups. leah4sci.com Molecules with a non-superimposable mirror image are termed chiral. mvpsvktcollege.ac.in The absolute configuration of a stereocenter is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. myheplus.comlibretexts.orgwikipedia.org

The CIP Rules for Assigning Configuration are as follows:

Assign Priorities : Each of the four atoms directly attached to the potential stereocenter is assigned a priority based on its atomic number. The atom with the higher atomic number receives higher priority. myheplus.comwikipedia.orgmasterorganicchemistry.com

Break Ties : If two attached atoms are the same, one moves to the next atoms along each chain until a point of difference is found. The group with the atom of higher atomic number at the first point of difference receives higher priority. myheplus.comwikipedia.org

Orient the Molecule : The molecule is oriented in space so that the group with the lowest priority (priority #4) is pointing away from the viewer. myheplus.commasterorganicchemistry.com

Determine R/S : A path is traced from the highest priority group (#1) to the second (#2) and then to the third (#3). If this path is clockwise, the configuration is R. If the path is counter-clockwise, the configuration is S. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the carbon atom C1 is bonded to a chlorine atom, a hydroxyl group, and two carbon atoms of the ring (C2 and C6). Because the path around the ring from C1-C2-C3... is identical to the path from C1-C6-C5..., the two ring attachments are considered identical. The molecule possesses a plane of symmetry that passes through the Cl, C1, and OH groups, making it achiral. Therefore, C1 in this compound is not a stereocenter, and the molecule does not have enantiomers.

Conformational Analysis of the Cyclohexane Ring

Cyclohexane and its derivatives are not planar molecules. They adopt puckered three-dimensional shapes called conformations to minimize strain.

The most stable and predominant conformation of a cyclohexane ring is the chair conformation . wikipedia.orgkhanacademy.orgmasterorganicchemistry.com This structure minimizes both angle strain, by maintaining tetrahedral bond angles of approximately 109.5°, and torsional strain, by ensuring all adjacent C-H bonds are staggered. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Cyclohexane rings are conformationally mobile. Through a process of coupled single-bond rotations, one chair conformation can interconvert into another equivalent chair conformation. wikipedia.orgstudy.com This process is known as a ring flip or chair flip. wikipedia.orglscollege.ac.in During this interconversion, the ring passes through several higher-energy intermediate conformations, including the half-chair, twist-boat, and boat conformations. lscollege.ac.inlibretexts.orgwikipedia.org The half-chair is the highest energy transition state in this process. libretexts.orgmasterorganicchemistry.com At room temperature, this ring flip is extremely rapid, occurring millions of times per second. libretexts.org

In a chair conformation, the twelve hydrogen atoms (or substituents) on the ring are not equivalent and occupy two distinct types of positions. libretexts.orglibretexts.orglumenlearning.com

Axial (a) : Six positions are oriented perpendicular to the approximate plane of the ring, pointing straight up or down, parallel to the ring's axis. libretexts.orgalevelchemistry.co.ukfiveable.me

Equatorial (e) : The other six positions are located around the periphery of the ring, pointing roughly outwards from the "equator" of the ring. libretexts.orgalevelchemistry.co.ukfiveable.me

Each carbon atom in the cyclohexane chair has one axial and one equatorial position. libretexts.org When a ring flip occurs, all axial positions become equatorial, and all equatorial positions become axial. wikipedia.orglibretexts.orglumenlearning.com

For this compound, the two substituents on C1 must occupy one axial and one equatorial position. The ring flip leads to the interconversion between two different chair conformers:

Conformer A : The chlorine atom is in an axial position, and the hydroxyl group is in an equatorial position.

Conformer B : The hydroxyl group is in an axial position, and the chlorine atom is in an equatorial position.

Generally, conformations with larger substituents in the equatorial position are more stable. lumenlearning.comfiveable.melumenlearning.com This is because an axial substituent experiences unfavorable steric interactions, known as 1,3-diaxial interactions, with the other two axial atoms on the same side of the ring. pressbooks.pubproprep.comlibretexts.org The relative size of the chlorine and hydroxyl groups determines the equilibrium balance between Conformer A and Conformer B, with the conformer placing the sterically bulkier group in the equatorial position being favored.

| Conformer | Chlorine (Cl) Position | Hydroxyl (OH) Position | Primary Steric Interaction | Relative Stability |

|---|---|---|---|---|

| A | Axial | Equatorial | 1,3-diaxial interactions between axial Cl and axial hydrogens at C3 and C5. | Less Stable |

| B | Equatorial | Axial | 1,3-diaxial interactions between axial OH and axial hydrogens at C3 and C5. | More Stable |

Note: Stability is predicted based on A-values, where the A-value for -Cl (~0.6 kcal/mol) is slightly larger than for -OH (~0.5 kcal/mol), suggesting the axial-OH conformer is marginally more stable.

The interconversion between the two chair forms is not instantaneous; it requires the molecule to overcome an energy barrier. libretexts.org The transition state for this process is the high-energy half-chair conformation. libretexts.orgmasterorganicchemistry.com For unsubstituted cyclohexane, the activation energy for the ring flip is approximately 10-11 kcal/mol (about 45 kJ/mol). wikipedia.orglibretexts.orglscollege.ac.in This energy barrier is low enough that at room temperature, the interconversion is rapid. libretexts.orgmasterorganicchemistry.com The presence of substituents on the ring can influence the height of this energy barrier, but the fundamental process of dynamic interconversion remains a key feature of the molecule's behavior.

Influence of Stereochemistry and Conformation on Reactivity

The reactivity of this compound, a geminal halohydrin, is profoundly influenced by its stereochemical and conformational properties. The spatial arrangement of the chlorine and hydroxyl groups on the cyclohexane ring dictates the molecule's preferred chair conformation, which in turn governs the accessibility of reaction sites and the orbital alignments necessary for certain reaction pathways.

In its chair conformation, the substituents on the C1 carbon, the hydroxyl group and the chlorine atom, can occupy either axial or equatorial positions. Due to the geminal substitution, one group must be axial while the other is equatorial. The chair flip interconverts these positions. The relative stability of these two conformers is determined by a balance of steric and stereoelectronic effects. Generally, bulkier groups prefer the more spacious equatorial position to minimize steric strain arising from 1,3-diaxial interactions. chemistrysteps.comgmu.edu However, stereoelectronic effects, such as the anomeric effect, can favor the axial orientation for electronegative substituents. wikipedia.orgscripps.edu

The conformational equilibrium between the axial and equatorial conformers of this compound is a critical determinant of its chemical behavior. The axial conformer, while potentially less stable due to steric hindrance, may be more reactive under certain conditions if the axial orientation of the leaving group is required for a specific reaction mechanism, such as an E2 elimination. Conversely, the more stable equatorial conformer might be less reactive or favor a different reaction pathway, such as an S\N2 substitution, where backside attack is sterically less hindered.

The following table provides hypothetical comparative data on the influence of substituent position on reaction rates, illustrating the general principles of cyclohexane reactivity.

| Reaction Type | Conformer | Substituent Orientation | Relative Rate | Governing Factor |

|---|---|---|---|---|

| E2 Elimination | Axial-Cl | Chlorine is axial, allowing for anti-periplanar alignment with an axial proton on an adjacent carbon. | 100 | Stereoelectronic (orbital alignment) |

| E2 Elimination | Equatorial-Cl | Chlorine is equatorial, preventing optimal anti-periplanar geometry for elimination. | 1 | Stereoelectronic (orbital misalignment) |

| SN2 Substitution | Equatorial-Cl | Less steric hindrance for backside attack by a nucleophile. | 50 | Steric |

| SN2 Substitution | Axial-Cl | Significant steric hindrance from axial hydrogens at C3 and C5, impeding nucleophilic approach. | 5 | Steric |

Stereoelectronic Effects in Reaction Pathways

Stereoelectronic effects are orbital interactions that dictate the preferred geometry of reactants, transition states, and products, thereby influencing the feasibility and rate of a chemical reaction. wikipedia.orgimperial.ac.uk In the context of this compound, these effects are crucial in understanding its reactivity.

One of the most significant stereoelectronic effects is the requirement for an anti-periplanar arrangement of the leaving group and a proton in E2 elimination reactions. For an E2 reaction to occur efficiently, the C-H bond being broken and the C-Cl bond of the leaving group must be in the same plane and oriented in opposite directions (a dihedral angle of 180°). In the chair conformation of this compound, this alignment is only possible when both the chlorine atom and the proton on an adjacent carbon are in axial positions. Therefore, the conformer with an axial chlorine atom is predisposed to undergo E2 elimination, provided a sufficiently strong base is present.

Another important stereoelectronic interaction is the anomeric effect. wikipedia.orgscripps.edursc.org This effect describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom within a ring to favor the axial position, despite potential steric hindrance. This is explained by a stabilizing hyperconjugation interaction between a lone pair on the endocyclic heteroatom (in this case, the hydroxyl oxygen's lone pair can be considered in a pseudo-ring system context) and the antibonding σ* orbital of the C-Cl bond. For this overlap to be maximal, the C-Cl bond must be axial. This stabilization of the axial conformer can influence the conformational equilibrium and, consequently, the reactivity.

The following table outlines key stereoelectronic effects and their implications for the reactivity of this compound.

| Stereoelectronic Effect | Description | Favorable Conformation | Implication for Reactivity |

|---|---|---|---|

| Anti-periplanar alignment | The requirement for a 180° dihedral angle between a proton and a leaving group for E2 elimination. | Axial Chlorine | Facilitates E2 elimination reactions. |

| Anomeric Effect | Stabilizing interaction between a lone pair on the hydroxyl oxygen and the σ* orbital of the C-Cl bond. | Axial Chlorine | Increases the population of the axial conformer, potentially enhancing reactions that proceed through this conformation. |

| Gauche Interactions | Steric repulsion between adjacent non-bonded groups. | Equatorial Chlorine | Disfavors the axial conformation, potentially hindering reactions that require an axial leaving group. |

Steric Hindrance in Nucleophilic and Electrophilic Processes

Steric hindrance refers to the spatial congestion around a reactive site, which can impede the approach of a nucleophile or an electrophile, thereby slowing down or preventing a reaction. masterorganicchemistry.comyoutube.com In this compound, the cyclohexane ring and its substituents create a distinct steric environment that influences its reactivity.

In nucleophilic substitution reactions, particularly S\N2 reactions, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (backside attack). When the chlorine atom is in the axial position, this backside approach is severely hindered by the two axial hydrogens on the same face of the ring at the C3 and C5 positions. chemistrysteps.com This is known as a 1,3-diaxial interaction. Consequently, the axial conformer of this compound is expected to be significantly less reactive in S\N2 reactions. Conversely, when the chlorine atom is in the equatorial position, the backside is more exposed, allowing for easier nucleophilic attack.

In electrophilic processes, such as the protonation of the hydroxyl group to form a better leaving group (water), steric hindrance can also play a role. While the lone pairs of the hydroxyl oxygen are generally accessible, their orientation and the surrounding steric bulk can influence the rate of protonation. If the hydroxyl group is in a sterically crowded environment, its reaction with a bulky acid may be slower.

The table below summarizes the expected impact of steric hindrance on different reaction types for the conformers of this compound.

| Reaction Type | Conformer | Description of Steric Hindrance | Expected Effect on Reactivity |

|---|---|---|---|

| SN2 Substitution | Axial-Cl | Severe 1,3-diaxial interactions between the incoming nucleophile and axial hydrogens at C3 and C5. | Significantly retarded reaction rate. |

| SN2 Substitution | Equatorial-Cl | Reduced steric hindrance, allowing for easier backside attack by the nucleophile. | Favored reaction pathway. |

| Protonation of -OH (Electrophilic attack) | Axial-OH | Potential for steric shielding by the cyclohexane ring, depending on the approach of the electrophile. | May be slightly slower compared to the equatorial conformer. |

| Protonation of -OH (Electrophilic attack) | Equatorial-OH | More exposed hydroxyl group. | Generally faster reaction rate. |

Advanced Spectroscopic Characterization Techniques Applied to 1 Chlorocyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 1-Chlorocyclohexan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework, while variable-temperature studies can illuminate its dynamic conformational processes.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by the absence of a proton on the C1 carbon, as it is a quaternary center. The ten protons on the remaining five carbons of the cyclohexane (B81311) ring (C2 through C6) are chemically distinct due to their proximity to the chloro and hydroxyl groups. These protons would appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum, typically between 1.2 and 2.2 ppm. The protons on the carbons adjacent to the substituted C1 (C2 and C6) would be expected to be the most downfield-shifted within this range due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. The hydroxyl proton (-OH) would appear as a broad singlet, with a chemical shift that is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms of the cyclohexane ring. The most downfield signal would be for the C1 carbon, which is directly attached to two electronegative atoms (Cl and O). Its chemical shift is predicted to be in the range of 70-85 ppm. The other five methylene (-CH₂) carbons of the ring would produce signals in the aliphatic region (20-45 ppm). The carbons closest to C1 (C2 and C6) would be slightly more deshielded than the carbons further away (C3, C5, and C4).

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | No proton | 70 - 85 |

| C2, C6 | 1.8 - 2.2 (multiplet) | 35 - 45 |

| C3, C5 | 1.5 - 1.9 (multiplet) | 22 - 28 |

| C4 | 1.2 - 1.7 (multiplet) | 23 - 29 |

| -OH | Variable (broad singlet) | N/A |

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons. Cross-peaks would be observed between the protons on C2 and C3, C3 and C4, C4 and C5, and C5 and C6. This allows for the tracing of the proton connectivity around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). For this compound, the HSQC spectrum would show a cross-peak for each CH₂ group, linking the ¹³C signal (on one axis) to the corresponding ¹H signal (on the other axis). The C1 carbon, having no attached protons, would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically over two or three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons. In this case, correlations would be expected from the protons on C2 and C6 to the C1 carbon, confirming its position adjacent to these groups. Correlations from the C2 protons to C3 and C4 would also be observed, further confirming the ring structure.

The cyclohexane ring of this compound is not static but undergoes a dynamic "ring-flip" between two chair conformations. At room temperature, this interconversion is typically fast on the NMR timescale, resulting in an averaged spectrum.

Variable-Temperature (VT) NMR studies can provide insight into this dynamic process. researchgate.net By lowering the temperature, the rate of the ring flip can be slowed. If the temperature is lowered sufficiently to reach the coalescence point and below, the single, averaged signals for the ring protons and carbons would broaden and then resolve into separate sets of signals for the two distinct chair conformers. researchgate.net This would allow for the determination of the energy barrier of the ring-flip process and the relative population of the two conformers. The preferred conformation would be influenced by the steric and electronic effects of the chloro and hydroxyl groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. gmu.edu The C-O stretching vibration would give rise to a strong band between 1050 and 1260 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Additionally, C-H stretching vibrations for the sp³-hybridized carbons of the ring would appear just below 3000 cm⁻¹.

Raman spectroscopy, which detects vibrations based on changes in polarizability, would provide complementary information. While the O-H stretch is typically weak in Raman, the C-C and C-Cl bonds would be expected to produce more distinct signals.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong |

| C-O (Alcohol) | Stretching | 1050 - 1260 | Strong |

| C-Cl (Alkyl Halide) | Stretching | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (C₆H₁₁ClO), the molecular weight is 134.60 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 134 and 136, corresponding to the two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, respectively. The relative intensity of these peaks would be approximately 3:1, which is characteristic of a molecule containing a single chlorine atom. libretexts.org

The fragmentation of the molecular ion is expected to proceed through several common pathways for alcohols and alkyl halides: youtube.com

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 99 [M - 35]⁺.

Dehydration (Loss of H₂O): Elimination of a water molecule would produce a fragment ion at m/z 116 (for ³⁵Cl) and 118 (for ³⁷Cl). libretexts.org

Loss of HCl: A fragment resulting from the elimination of hydrogen chloride would appear at m/z 98.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the C1 carbon can lead to ring opening and further fragmentation, producing a variety of smaller charged fragments.

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 134/136 | [C₆H₁₁ClO]⁺˙ | Molecular Ion (M⁺˙) |

| 116/118 | [C₆H₉Cl]⁺˙ | Loss of H₂O |

| 99 | [C₆H₁₁O]⁺ | Loss of •Cl |

| 98 | [C₆H₁₀]⁺˙ | Loss of HCl |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield precise measurements of all bond lengths (C-C, C-O, C-Cl, C-H) and bond angles within the molecule. Crucially, it would reveal the solid-state conformation of the cyclohexane ring, confirming whether it adopts a chair, boat, or twisted-boat geometry. It would also definitively establish the orientation of the chloro and hydroxyl substituents as either axial or equatorial. This information is invaluable for understanding the steric and electronic interactions that govern the molecule's preferred shape in the solid state and provides a benchmark for comparison with computational models and solution-phase conformational studies. As of now, a crystal structure for this compound does not appear to be available in public databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Complexation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The wavelength and intensity of the absorbed light provide valuable information about the molecule's structure and electronic properties. For organic molecules, the most significant absorptions are typically associated with transitions of n or π-electrons to the π*-excited state, which require an unsaturated group (chromophore) within the molecule. tanta.edu.eg

In the case of this compound, a saturated alicyclic alcohol, the molecule lacks π-bonds and therefore does not possess traditional chromophores that absorb strongly in the conventional UV-Vis range (200-800 nm). libretexts.orglibretexts.org The primary electronic transitions possible for this compound are σ → σ* and n → σ* transitions. libretexts.orgyoutube.com The lone pairs of electrons on the oxygen and chlorine atoms are responsible for the n → σ* transitions.

Electronic Transitions in this compound

The electronic transitions in this compound are characterized by the promotion of electrons from bonding (σ) and non-bonding (n) molecular orbitals to anti-bonding (σ*) molecular orbitals.

σ → σ Transitions:* These transitions involve the excitation of an electron from a σ bonding orbital to a σ* anti-bonding orbital. libretexts.org These transitions require a high amount of energy and consequently occur at shorter wavelengths, typically in the far-UV region (below 200 nm). libretexts.orgyoutube.com

n → σ Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (associated with the lone pairs on the oxygen and chlorine atoms) to a σ* anti-bonding orbital. youtube.comuzh.ch These transitions generally require less energy than σ → σ* transitions and occur at longer wavelengths, but still often fall within the far-UV region for saturated compounds like this compound.

Due to the absence of π-systems, this compound is not expected to exhibit significant absorption in the standard UV-Vis spectral range. The expected absorption maxima (λmax) for these transitions are typically below the cutoff of common solvents used in UV-Vis spectroscopy.

Table 1: Predicted Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Involved Orbitals | Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| σ → σ* | C-C, C-H, C-O, C-Cl | < 180 | Low to Medium |

| n → σ* | O (lone pair) → σ*(C-O) | < 200 | Low |

Molecular Complexation Studies

UV-Vis spectroscopy is also a valuable tool for studying the formation of molecular complexes, particularly charge-transfer (CT) complexes. jetir.org A charge-transfer complex consists of an electron donor and an electron acceptor molecule. jetir.org The formation of a CT complex often results in the appearance of a new, broad, and intense absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. jetir.org

While this compound itself is not a strong chromophore, it possesses non-bonding electrons on the oxygen and chlorine atoms, which could potentially allow it to act as an electron donor in the presence of a strong electron acceptor. The formation of a charge-transfer complex with an acceptor molecule (A) can be represented as:

This compound (D) + A ⇌ [this compound···A] (CT Complex)

The new absorption band in the UV-Vis spectrum corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. libretexts.orglibretexts.org The intensity and position of this charge-transfer band can provide information about the strength of the interaction and the stoichiometry of the complex. nih.gov

Table 2: Hypothetical UV-Vis Data for a Charge-Transfer Complex of this compound with a Generic Acceptor

| Complex | Solvent | λmax of Donor (nm) | λmax of Acceptor (nm) | λmax of CT Band (nm) | Molar Absorptivity (ε) of CT Band (L mol⁻¹ cm⁻¹) | Stoichiometry (D:A) |

|---|

The study of such complexes can be crucial in understanding intermolecular interactions and reaction mechanisms. For instance, the formation of charge-transfer complexes has been investigated for various electron donors with acceptors like chloranil. nih.govresearchgate.net The position of the charge-transfer band is sensitive to the nature of the donor, the acceptor, and the polarity of the solvent. tanta.edu.eg A blue shift (shift to shorter wavelengths) of the CT band is often observed in more polar solvents due to the stabilization of the ground state of the complex. researchgate.net

Computational and Theoretical Chemistry Studies of 1 Chlorocyclohexan 1 Ol

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 1-chlorocyclohexan-1-ol. These methods solve the Schrödinger equation, or a simplified form of it, to determine the optimal three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule (electronic structure).

For this compound, a key focus of geometry optimization is to determine the relative stabilities of its different conformers. The cyclohexane (B81311) ring exists predominantly in a chair conformation. Due to the geminal substitution at C1, one substituent (Cl or OH) must occupy an axial position while the other is equatorial. A ring-flip interconverts these positions, leading to two distinct chair conformers: one with an axial chlorine and equatorial hydroxyl group (ax-Cl/eq-OH) and another with an equatorial chlorine and axial hydroxyl group (eq-Cl/ax-OH). Quantum calculations are essential for quantifying the energy difference between these conformers, which is governed by a delicate balance of steric hindrance, particularly 1,3-diaxial interactions, and electronic effects like hyperconjugation. pressbooks.publibretexts.orglibretexts.org

Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven effective for studying substituted cyclohexanes. rsc.orgua.es It offers a good balance between computational cost and accuracy, making it suitable for calculating the geometries, energies, and electronic properties of molecules like this compound.

DFT calculations are employed to optimize the geometry of the ax-Cl/eq-OH and eq-Cl/ax-OH conformers. These calculations can predict bond lengths, bond angles, and dihedral angles with high precision. An important aspect of these studies is the choice of the functional and basis set. Common functionals like B3LYP are often paired with Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) to model such systems. nih.govrsc.org Dispersion corrections (e.g., DFT-D3) are often included to accurately capture the weak van der Waals forces, which are crucial for correctly modeling the non-covalent interactions that influence conformational stability. rsc.org

The electronic structure analysis via DFT provides insights into the charge distribution, molecular orbitals (HOMO/LUMO), and the molecular electrostatic potential. This information is vital for predicting the molecule's reactivity, identifying electrophilic and nucleophilic sites, and understanding intermolecular interactions.

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound Conformers Note: The following data are illustrative, based on typical values for substituted cyclohexanes, and would be determined specifically for this compound in a dedicated computational study.

| Parameter | ax-Cl / eq-OH Conformer | eq-Cl / ax-OH Conformer |

|---|---|---|

| C-Cl Bond Length (Å) | 1.82 | 1.81 |

| C-O Bond Length (Å) | 1.43 | 1.44 |

| ∠ Cl-C1-O Angle (°) | 108.5 | 108.2 |

| Relative Energy (kcal/mol) | +0.5 | 0.0 (Reference) |

While DFT is a powerful tool, higher-level ab initio methods are often used for benchmarking and to obtain more accurate energetic data, especially for systems where DFT functionals may struggle. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation at a significantly higher computational cost. rsc.orgrsc.org

These high-level calculations serve as a "gold standard" to validate the results from more computationally efficient DFT methods. For this compound, CCSD(T) calculations would provide a highly reliable prediction of the energy difference between the two chair conformers. This benchmarking is crucial for ensuring that the chosen DFT functional can accurately describe the subtle balance of steric and electronic effects that dictate the conformational preference in substituted cyclohexanes. rsc.orgua.es

Table 2: Illustrative Benchmarking of Conformational Energy Differences (ΔE) Note: This table illustrates the concept of benchmarking for a substituted cyclohexane. The values are hypothetical for this compound.

| Computational Method | Basis Set | ΔE (eq-Cl/ax-OH vs ax-Cl/eq-OH) (kcal/mol) |

|---|---|---|

| B3LYP | 6-31G(d,p) | -0.45 |

| B3LYP-D3 | 6-311+G(d,p) | -0.52 |

| MP2 | aug-cc-pVTZ | -0.58 |

| CCSD(T) | aug-cc-pVTZ | -0.60 |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules over time. mdpi.comyoutube.com Unlike quantum methods, MM uses a classical description of atoms and bonds, employing a set of parameters known as a force field to calculate the potential energy of the system. This approach is computationally much less demanding, allowing for the simulation of larger systems or longer timescales. mdpi.com

A significant challenge in simulating halogenated organic compounds like this compound is the accuracy of the force field. Standard force fields may not adequately describe the anisotropic charge distribution around the chlorine atom, known as the "sigma-hole," which can be important for directional non-covalent interactions. nih.govaip.org Therefore, specialized force fields or quantum mechanically derived parameters are often necessary to achieve accurate results. nih.govunipi.it

MD simulations can model the dynamic behavior of this compound in different environments (e.g., in a vacuum or in a solvent). These simulations can reveal the pathways and energy barriers for conformational changes, such as the chair-to-chair ring flip. By simulating the system over nanoseconds or longer, one can determine the relative populations of the axial and equatorial conformers and gain a deeper understanding of the molecule's flexibility and structural preferences.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. e3s-conferences.orgscielo.br This provides a molecular-level picture of how a reaction proceeds.

For this compound, potential reactions of interest include elimination reactions (e.g., loss of HCl to form cyclohexanone (B45756) or an epoxide) and nucleophilic substitution reactions. Computational methods can be used to compare the feasibility of different proposed pathways.

To study a reaction mechanism, a reaction coordinate is defined, which represents the progress of the reaction (e.g., the breaking of a C-Cl bond). The energy of the system is then calculated at various points along this coordinate to generate a potential energy profile. The highest point on this profile corresponds to the transition state (TS), which is a first-order saddle point on the PES. ucsb.edurowansci.com

Locating the exact structure of a transition state is a critical step. Algorithms are used to search for a geometry where the forces on all atoms are zero, but which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Once the TS is found, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located TS correctly connects the desired reactants and products.

Once the stationary points on the potential energy surface (reactants, products, and transition states) have been located and characterized, it is possible to predict important kinetic and thermodynamic parameters for the reaction. koreascience.kr

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated from the electronic energies and the results of vibrational frequency calculations. This allows for the prediction of whether a reaction is exothermic or endothermic and whether the products or reactants are favored at equilibrium.

Kinetic parameters are derived from the energy difference between the reactants and the transition state. According to transition state theory, the Gibbs free energy of activation (ΔG‡) determines the rate of the reaction. By calculating ΔG‡, computational chemists can predict reaction rate constants and understand how factors like temperature and solvent polarity might influence the reaction speed. researchgate.netresearchgate.net

Table 3: Hypothetical Calculated Parameters for a Reaction of this compound Note: This table provides an example of the kind of data that can be generated from transition state calculations for a hypothetical elimination reaction.

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -15.5 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -12.0 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | +25.0 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | +28.5 | kcal/mol |

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, various computational methods can be employed to forecast its Nuclear Magnetic Resonance (NMR) spectra, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption characteristics. These predictions are instrumental in understanding the molecule's electronic structure and dynamic behavior.

The accuracy of these theoretical predictions is highly dependent on the level of theory and basis set employed in the calculations. Density Functional Theory (DFT) is a commonly utilized method for predicting NMR and IR spectra due to its balance of computational cost and accuracy. For UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the preferred approach. It is also crucial to consider the conformational isomers of this compound, namely the axial and equatorial conformers of the chlorine and hydroxyl groups, as their relative energies and populations can influence the predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Theoretical calculations of NMR chemical shifts are invaluable for assigning signals in experimental spectra and for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting isotropic shielding constants, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane, TMS).

The predicted ¹³C and ¹H NMR chemical shifts for this compound are influenced by the electronegativity of the chlorine and oxygen atoms, as well as the stereochemical arrangement of the cyclohexane ring. The carbon atom bonded to both the chlorine and hydroxyl group (C-1) is expected to have the largest chemical shift.

Below are illustrative tables of predicted ¹³C and ¹H NMR chemical shifts for this compound, calculated using a representative DFT method.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 85.2 |

| C2/C6 | 38.5 |

| C3/C5 | 24.1 |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (on C2/C6, axial) | 1.85 |

| H (on C2/C6, equatorial) | 2.15 |

| H (on C3/C5, axial) | 1.60 |

| H (on C3/C5, equatorial) | 1.75 |

| H (on C4, axial) | 1.50 |

| H (on C4, equatorial) | 1.65 |

Infrared (IR) Spectroscopy Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. These calculations are typically performed using DFT, which can determine the harmonic vibrational frequencies. The predicted frequencies are often systematically higher than experimental values, and thus, a scaling factor is commonly applied to improve agreement with experimental data.

The following table presents a selection of predicted vibrational frequencies for this compound.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3650 |

| C-H Stretch (asymmetric) | 2950 |

| C-H Stretch (symmetric) | 2870 |

| C-O Stretch | 1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

UV-Vis spectroscopy probes the electronic transitions within a molecule. TD-DFT is the most common computational method for predicting the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption.

For a saturated molecule like this compound, strong electronic transitions are expected to occur in the deep UV region. The presence of the chlorine and oxygen atoms with their lone pairs of electrons may give rise to n → σ* transitions.

An illustrative prediction for the UV-Vis absorption of this compound is provided in the table below.

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength |

|---|

Role of 1 Chlorocyclohexan 1 Ol As a Synthetic Intermediate and Building Block

Precursor for the Synthesis of Complex Organic Molecules

1-Chlorocyclohexan-1-ol serves as a valuable and versatile building block in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group on the same carbon, allows for a variety of chemical transformations, making it a key starting material for the construction of intricate molecular architectures.

One of the primary applications of this compound is its role as a precursor to α-haloketones, specifically 2-chlorocyclohexanone (B41772). This transformation is a crucial step in the synthesis of various organic compounds. The presence of the chlorine atom alpha to the carbonyl group in 2-chlorocyclohexanone provides a reactive site for nucleophilic substitution and elimination reactions, enabling the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the principles of using chlorohydrins as precursors extend to the synthesis of spirocyclic compounds. beilstein-journals.org Spirocycles, which contain two rings connected by a single common atom, are important structural motifs found in many biologically active natural products and pharmaceutical agents. mdpi.comnih.govresearchgate.netnih.gov The reactivity of the chlorohydrin moiety can be harnessed to construct the spirocyclic framework through intramolecular cyclization reactions. While direct examples starting from this compound are not extensively documented in readily available literature, the analogous reactivity of similar chlorohydrins suggests its potential in this area.

The following table outlines representative transformations of this compound and its derivatives in the synthesis of more complex structures:

| Starting Material | Reagents and Conditions | Product | Application of Product |

| This compound | Oxidation (e.g., with PCC or Swern oxidation) | 2-Chlorocyclohexanone | Intermediate for α-functionalized cyclohexanones, precursor for Favorskii rearrangement |

| This compound | Base-induced rearrangement | Cyclopentanecarbaldehyde | Building block for various cyclopentane (B165970) derivatives |

| Substituted Chlorohydrins | Intramolecular cyclization | Spiro-epoxides | Intermediates in the synthesis of natural products and bioactive molecules |

Model Compound for Studying Reaction Mechanisms in Substituted Cyclohexanes

The rigid, yet conformationally mobile, cyclohexane (B81311) ring system has long been a cornerstone for the study of reaction mechanisms in organic chemistry. Substituted cyclohexanes, such as this compound, provide an excellent platform to investigate the intricate interplay of steric and stereoelectronic effects on reaction rates and product distributions.

The chair conformation of the cyclohexane ring dictates the spatial arrangement of substituents, which can occupy either axial or equatorial positions. The relative orientation of these substituents has a profound impact on the molecule's reactivity. In this compound, the geminal chloro and hydroxyl groups introduce specific conformational preferences and electronic interactions that can be probed to understand fundamental reaction mechanisms.

Key areas where this compound and related systems serve as model compounds include:

Conformational Analysis and Reactivity: The rate of a reaction can be significantly influenced by the conformation of the starting material and the stability of the transition state. By studying the reactions of conformationally biased cyclohexane derivatives, chemists can dissect the energetic contributions of different substituent orientations. For example, the rate of substitution or elimination reactions can differ dramatically depending on whether the leaving group occupies an axial or equatorial position. researchgate.net

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals and play a crucial role in determining the geometry and reactivity of molecules. In cyclohexane systems, stereoelectronic effects such as hyperconjugation and the anomeric effect can influence bond lengths, bond angles, and the preferred reaction pathways. researchgate.net The presence of both an electronegative chlorine atom and a hydroxyl group in this compound allows for the study of how these groups influence the electronic environment of the cyclohexane ring and affect the course of reactions.

Neighboring Group Participation: The hydroxyl group in this compound can act as an internal nucleophile, participating in the displacement of the adjacent chlorine atom. nih.goveurekaselect.com This phenomenon, known as neighboring group participation, can lead to the formation of cyclic intermediates and result in retention of stereochemistry at the reaction center. Studying the kinetics and stereochemical outcome of reactions involving this compound can provide valuable insights into the mechanism and efficiency of neighboring group participation.

The following table summarizes key mechanistic concepts that can be studied using this compound as a model compound:

| Mechanistic Concept | Description | Relevance of this compound |

| Conformational Control | The influence of the chair conformation on reaction pathways and rates. | The geminal substituents lock the ring in specific conformations, allowing for the study of axial vs. equatorial reactivity. |

| Stereoelectronic Effects | The influence of orbital interactions on molecular geometry and reactivity. | The chloro and hydroxyl groups provide a system to study the interplay of inductive and hyperconjugative effects. |

| Neighboring Group Participation | The intramolecular assistance of a functional group in a reaction. | The hydroxyl group can participate in the displacement of the chlorine atom, leading to the formation of an epoxide intermediate. |

| SN1 vs. SN2 vs. E1 vs. E2 Competition | The competition between different substitution and elimination reaction pathways. | The structure of this compound allows for the investigation of how substrate structure and reaction conditions favor one pathway over another. |

Future Research Directions and Unexplored Avenues for 1 Chlorocyclohexan 1 Ol

Development of Stereoselective Synthetic Methods for 1-Chlorocyclohexan-1-ol Enantiomers

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Currently, there is a notable absence of established methods for the stereoselective synthesis of this compound enantiomers. Future research should prioritize the development of such methodologies, which could involve several promising approaches.

One potential strategy is the asymmetric hydrogenation of a suitable prochiral precursor, such as 1-chloro-1-cyclohexanone, using chiral catalysts. While the catalytic asymmetric hydrogenation of α-halogenated ketones has been explored for the synthesis of vicinal halohydrins with high diastereoselectivities and enantioselectivities, its application to geminal halohydrins remains an open area of investigation. rsc.org The development of novel chiral iridium or rhodium-based catalysts could be instrumental in achieving high enantiomeric excess for the (R)- and (S)-enantiomers of this compound.

Another avenue lies in the enzymatic resolution of a racemic mixture of this compound. Lipases and esterases, known for their stereoselective catalysis, could be employed to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. This biocatalytic approach offers the advantages of mild reaction conditions and high enantioselectivity.

Furthermore, the use of chiral auxiliaries attached to a precursor molecule could guide the stereochemical outcome of the chlorination and hydroxylation steps. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched this compound.

A comparative table of potential stereoselective synthetic strategies is presented below:

| Synthetic Strategy | Potential Catalyst/Reagent | Expected Outcome | Key Challenges |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | High enantiomeric excess of (R)- or (S)-1-Chlorocyclohexan-1-ol | Catalyst design and optimization for geminal halohydrin synthesis. |

| Enzymatic Kinetic Resolution | Lipases, Esterases | Separation of enantiomers via selective acylation | Finding a suitable enzyme and optimizing reaction conditions for high enantioselectivity. |

| Chiral Auxiliary-Directed Synthesis | Evans' oxazolidinones, Oppolzer's sultams | Diastereoselective synthesis followed by auxiliary removal | Synthesis of the auxiliary-attached precursor and efficient auxiliary removal. |

Exploration of Novel Catalytic Transformations Involving the Geminal Halohydrin Moiety

The geminal arrangement of a chlorine atom and a hydroxyl group on the same carbon atom in this compound offers a unique platform for exploring novel catalytic transformations. A particularly promising area of research involves the use of halohydrin dehalogenases (HHDHs). These enzymes are known to catalyze the reversible dehalogenation of vicinal halohydrins to form epoxides. researchgate.net Investigating the reactivity of HHDHs with a geminal halohydrin like this compound could lead to unexpected and synthetically valuable transformations. For instance, enzymatic activity might lead to the formation of cyclohexanone (B45756) through a novel dehydrochlorination mechanism.

Furthermore, the geminal halohydrin moiety could serve as a precursor for the catalytic generation of α-hydroxy carbenoids or related reactive intermediates. Transition metal catalysts, such as those based on rhodium or copper, could potentially mediate the formation of these species, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This would open up new synthetic routes to a range of substituted cyclohexanol (B46403) derivatives.

The development of Lewis acid-catalyzed reactions of this compound is another unexplored avenue. Chiral Lewis acids could potentially be used to activate the molecule towards nucleophilic attack, leading to stereoselective substitution of either the chlorine or the hydroxyl group.

Advanced Spectroscopic Studies Under Non-Standard Conditions

To gain a deeper understanding of the structural and dynamic properties of this compound, advanced spectroscopic studies under non-standard conditions are warranted. Techniques such as high-pressure and low-temperature (cryogenic) spectroscopy can provide valuable insights into the molecule's conformational preferences, intermolecular interactions, and reactivity.

High-pressure Raman and infrared spectroscopy could be employed to study the effect of pressure on the vibrational modes of the C-Cl and O-H bonds. Such studies could reveal pressure-induced phase transitions or changes in the hydrogen-bonding network of the compound. researchgate.netmdpi.comresearchgate.netaps.org

Cryogenic matrix isolation spectroscopy, where individual molecules of this compound are trapped in an inert gas matrix at very low temperatures, would allow for the detailed characterization of its different conformers. This technique can help to elucidate the subtle energetic differences between axial and equatorial orientations of the chloro and hydroxyl groups, which are often difficult to probe at room temperature.

The following table summarizes potential advanced spectroscopic investigations:

| Spectroscopic Technique | Non-Standard Condition | Information to be Gained |

| Raman Spectroscopy | High Pressure | Pressure-induced phase transitions, changes in vibrational frequencies of C-Cl and O-H bonds. |

| Infrared Spectroscopy | High Pressure | Effects of pressure on hydrogen bonding and molecular structure. |

| Matrix Isolation IR/Raman | Cryogenic Temperatures | Characterization of individual conformers and their relative energies. |

| Variable-Temperature NMR | Low to High Temperatures | Dynamics of conformational changes (e.g., ring flipping). |

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach combining computational modeling and experimental studies will be crucial for a deeper mechanistic understanding of the reactions involving this compound. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries, and calculate activation energies for various potential transformations. mdpi.com

For instance, computational studies could elucidate the mechanism of the potential enzymatic transformations catalyzed by halohydrin dehalogenases, providing insights into the active site interactions and the role of key amino acid residues. Similarly, DFT calculations can be used to rationalize the stereochemical outcomes of asymmetric catalytic reactions and to guide the design of more efficient and selective catalysts.

Experimental validation of the computational predictions is essential. This can be achieved through kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates using advanced spectroscopic techniques. The combination of theoretical and experimental data will provide a robust and comprehensive understanding of the reactivity of this compound.

Potential integrated studies could include:

DFT modeling of enzymatic reactions: Elucidating the mechanism of potential HHDH-catalyzed transformations.

Computational screening of chiral catalysts: Identifying promising catalyst structures for the stereoselective synthesis of this compound enantiomers.

Mechanistic studies of rearrangement reactions: Investigating the pathways of acid- or base-catalyzed rearrangements of this compound.

Combined spectroscopic and computational analysis: Correlating experimental spectroscopic data with theoretical models to understand the conformational landscape of the molecule.

By pursuing these future research directions, the scientific community can unlock the synthetic potential of this compound and deepen our fundamental understanding of the chemistry of geminal halohydrins.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Chlorocyclohexan-1-ol, and how can purity be ensured?

- Methodology :

- Synthesis : Use acid-catalyzed chlorination of cyclohexanol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Monitor reaction temperature (20–40°C) to avoid side reactions like elimination .

- Purification : Employ fractional distillation under reduced pressure (e.g., 50–60 mmHg) to isolate the product. Confirm purity via GC-MS with a polar column (e.g., DB-5) and compare retention times with standards .

- Characterization : Validate structure using H/C NMR (CDCl₃ solvent, δ 1.4–2.1 ppm for cyclohexyl protons) and IR (broad O-H stretch at ~3200 cm⁻¹ for retained hydroxyl group) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% relative humidity for 4 weeks. Analyze samples weekly via HPLC (C18 column, acetonitrile/water mobile phase) to quantify decomposition products like cyclohexanone or chlorocyclohexane .

- Storage Recommendations : Store in amber glass vials under inert gas (N₂/Ar) at 4°C to minimize hydrolysis and oxidation .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structural analogs?

- Methodology :

- NMR Differentiation : Compare Cl NMR shifts (if accessible) or H NMR splitting patterns. For example, the axial-equatorial proton coupling in the cyclohexane ring (J ≈ 10–12 Hz) can differentiate chair conformers .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 148.0525 (C₆H₁₁ClO) and fragment peaks (e.g., loss of HCl at m/z 110.1) .

Advanced Research Questions

Q. How can contradictory data regarding the reaction pathways of this compound be resolved?

- Methodology :

- Mechanistic Studies : Perform kinetic isotope effect (KIE) experiments (e.g., deuterated substrates) to distinguish between SN1/SN2 or E1/E2 pathways. Use DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies .

- Controlled Replication : Repeat experiments under strictly anhydrous conditions (e.g., Schlenk line techniques) to isolate variables like moisture-induced hydrolysis .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Solvent Effects : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states. Monitor reaction progress via in situ FTIR for real-time analysis of intermediates .

- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of bulky nucleophiles .

Q. How can computational chemistry predict the environmental impact of this compound degradation byproducts?

- Methodology :

- In Silico Modeling : Use EPI Suite or TEST software to estimate biodegradation half-lives and toxicity (e.g., LC50 for Daphnia magna). Cross-validate with experimental microcosm studies using soil/water samples .

- Metabolite Tracking : Employ LC-QTOF-MS to identify transformation products in simulated wastewater treatment .

Q. What advanced techniques validate the stereochemical outcomes of this compound in asymmetric synthesis?

- Methodology :

- Chiral Chromatography : Use a Chiralpak IC-3 column with hexane/isopropanol to resolve enantiomers. Confirm configurations via X-ray crystallography of derivatives (e.g., Mosher esters) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TDDFT) for absolute configuration assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.